molecular formula C9H12F3NO3 B13513073 n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine

n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine

Cat. No.: B13513073
M. Wt: 239.19 g/mol
InChI Key: UKBDZWXCONTKLX-UHFFFAOYSA-N
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Description

2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid is an organic compound with the molecular formula C9H12F3NO3 It is characterized by the presence of a cyclopentyl group, a trifluoroacetamido group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Scientific Research Applications

2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid is unique due to the combination of its trifluoroacetamido group and cyclopentyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

2-[cyclopentyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13(5-7(14)15)6-3-1-2-4-6/h6H,1-5H2,(H,14,15)

InChI Key

UKBDZWXCONTKLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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